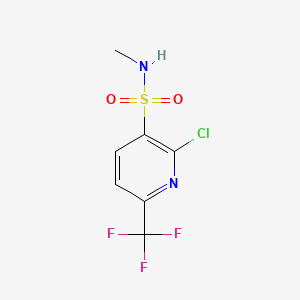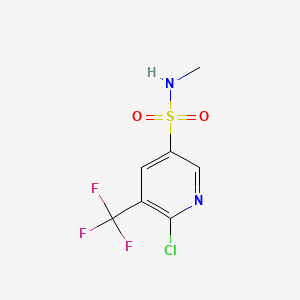
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide is a chemical compound with the molecular formula C7H6ClF3N2O2S . It is a solid substance and has a molecular weight of 274.65 g/mol.
Molecular Structure Analysis
The linear formula of 6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide is C7H6ClF3N2O2S . This indicates that the molecule consists of seven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide were not found in the available resources, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide is a solid substance . It has a molecular weight of 274.65 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Agrochemicals Development
MFCD34168905: and its derivatives play a significant role in the development of agrochemicals. The trifluoromethylpyridine (TFMP) moiety, a part of this compound’s structure, is commonly used in the synthesis of pesticides . These compounds are designed to protect crops from pests and diseases, contributing to increased agricultural productivity. The unique physicochemical properties of the fluorine atom combined with the pyridine ring enhance the biological activity of these agrochemicals.
Pharmaceutical Industry
Several pharmaceutical products contain the TFMP group due to its beneficial properties in drug development . The presence of MFCD34168905 in pharmaceuticals can lead to improved potency and stability of the drugs. It is involved in the creation of novel medications, including antineoplastic and anti-hepatitis C drugs .
Veterinary Medicine
In veterinary medicine, MFCD34168905 derivatives are utilized to create treatments for animals. These compounds have been approved for use in both pharmaceutical and veterinary products, indicating their versatility and importance in multiple health-related fields .
Synthesis of Fluorinated Compounds
The compound is used as an intermediate in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on biological activities and physical properties . The development of these compounds is crucial for advancing research in various scientific domains.
Material Science
MFCD34168905 derivatives are also explored in the field of material science. The incorporation of fluorine atoms can lead to the development of materials with novel properties, potentially useful in creating advanced functional materials .
Disease Control
The derivatives of MFCD34168905 are instrumental in the production of pesticides that not only prevent crop losses but also help in controlling diseases spread by parasites such as mosquitoes, which can transmit malaria, dengue fever, or the Zika virus .
Chemical Synthesis Research
Researchers utilize MFCD34168905 in chemical synthesis to explore new reactions and pathways. Its unique structure allows for the development of innovative synthetic methods, which can lead to the discovery of new compounds with potential applications in various industries .
Environmental Science
In environmental science, the compound’s derivatives are studied for their impact on the environment and their potential use in environmental remediation processes. Understanding the behavior of such compounds can lead to more sustainable practices in both agriculture and industry .
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridines, such as 6-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients , and their unique physicochemical properties make them valuable in these industries .
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c1-12-16(14,15)4-2-5(7(9,10)11)6(8)13-3-4/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOKHLOOQUZVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)


![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)
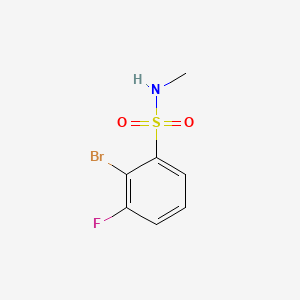
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)
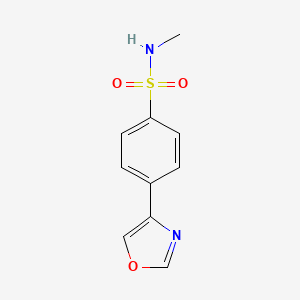
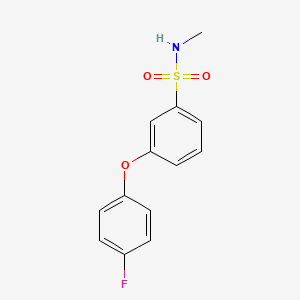
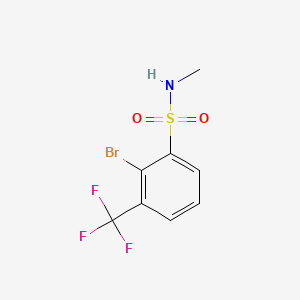
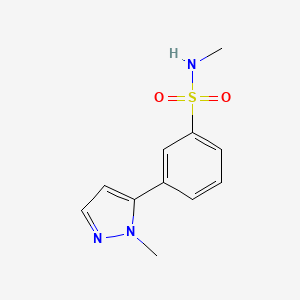
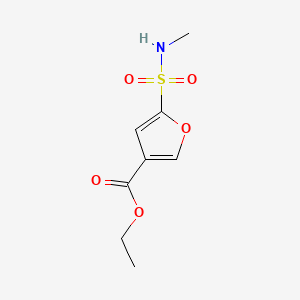
![2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%](/img/structure/B6288010.png)
